N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenol group, a pyrimidinone ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core pyrimidinone ring. One common approach is the condensation of an appropriate phenyl-substituted pyrimidinone with chloro-substituted phenol under acidic conditions. The reaction may require the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired production scale, cost efficiency, and safety considerations. Additionally, the use of automated systems for monitoring and controlling reaction parameters can help ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide may serve as a probe or inhibitor for studying biological processes. Its interactions with enzymes or receptors can provide insights into the mechanisms of action of these biomolecules.
Medicine: In the medical field, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety in treating various diseases.
Industry: In industry, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of commercial products. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial processes.
Mechanism of Action
The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide: This compound lacks the chloro-substitution on the phenol ring, which may affect its reactivity and biological activity.
N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-methyl-1,6-dihydropyrimidin-1-yl)acetamide: This compound has a methyl group instead of a phenyl group on the pyrimidinone ring, leading to different chemical properties.
N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethanamide: This compound has an ethanamide group instead of an acetamide group, resulting in variations in its physical and chemical properties.
Uniqueness: N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-6-7-16(23)15(8-13)21-17(24)10-22-11-20-14(9-18(22)25)12-4-2-1-3-5-12/h1-9,11,23H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPLKLZTCPFCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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